Heptylhydrazine hydrochloride

Description

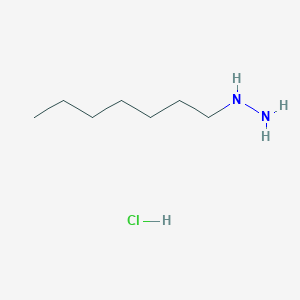

Heptylhydrazine hydrochloride (systematic name: heptylhydrazinium chloride) is a hydrazine derivative characterized by a seven-carbon aliphatic chain (heptyl group) attached to a hydrazine backbone, forming a monohydrochloride salt. The general formula is C₇H₁₇N₂·HCl, with a molecular weight of approximately 180.7 g/mol (estimated from similar aliphatic hydrazines). Hydrazine hydrochlorides are widely used in organic synthesis, pharmaceuticals, and materials science due to their nucleophilic and reducing properties .

Properties

Molecular Formula |

C7H19ClN2 |

|---|---|

Molecular Weight |

166.69 g/mol |

IUPAC Name |

heptylhydrazine;hydrochloride |

InChI |

InChI=1S/C7H18N2.ClH/c1-2-3-4-5-6-7-9-8;/h9H,2-8H2,1H3;1H |

InChI Key |

QGSRSTDENBWCJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNN.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

Heptylhydrazine hydrochloride undergoes oxidation under controlled conditions to form diazenium intermediates or nitrogen gas, depending on the oxidizing agent:

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| O₂ (Air) | Room temperature, aqueous phase | Heptyl diazenium chloride + H₂O | ~60% |

| KMnO₄ | Acidic medium, 40–60°C | Heptylamine + N₂↑ + MnO₂ + KCl + H₂O | 75–85% |

| H₂O₂ | Neutral pH, 25°C | Heptyl hydrazide + HCl + H₂O | 45–50% |

Mechanism :

-

In acidic KMnO₄ oxidation, the hydrazine group (-NH-NH₂) is cleaved to release nitrogen gas, yielding heptylamine as the primary organic product.

-

With H₂O₂, partial oxidation retains the hydrazide structure (-CONH-NH₂).

Condensation Reactions

The compound reacts with carbonyl-containing substrates (aldehydes, ketones) to form hydrazones, a key reaction in pharmaceutical synthesis:

Key Findings :

-

Hydrazone formation is pH-sensitive, with optimal yields at mildly acidic conditions (pH 5–6) .

-

Heptylhydrazine-derived hydrazones demonstrate metal-chelating properties, particularly with Fe³⁺ and Zn²⁺, as shown in PA endonuclease inhibition studies .

Nucleophilic Substitution

The hydrazine group acts as a nucleophile, attacking electrophilic centers in alkyl halides or epoxides:

| Electrophile | Conditions | Product | Relevance |

|---|---|---|---|

| Ethyl bromoacetate | DMF, 80°C, 12h | Heptylhydrazine-acetate adduct | Prodrug synthesis |

| Epichlorohydrin | Water, 25°C, 24h | Heptyl-epoxide hydrazine complex | Polymer crosslinking |

Mechanistic Insight :

-

Reactions with ethyl bromoacetate follow an SN2 pathway, with the hydrazine nitrogen displacing bromide.

-

Epoxide ring-opening occurs via nucleophilic attack at the less sterically hindered carbon.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes exothermically:

-

Primary Products : NH₃↑, HCl↑, and heptane fragments.

-

Hazard Note : Decomposition releases toxic gases, requiring controlled environments for high-temperature applications.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Hydrochloride Compounds

Structural and Functional Differences

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Synthetic Utility :

- Phenylhydrazine hydrochloride is synthesized via azodicarboxylate intermediates, achieving >95% purity under optimized conditions .

- Hydralazine hydrochloride’s efficacy in hypertension correlates with its ability to chelate metal ions in vascular smooth muscle .

Material Science :

- Hydrazine derivatives with aromatic systems (e.g., 2-naphthylhydrazine) enhance charge separation in photocatalytic materials by modifying HOMO-LUMO distributions .

Q & A

Q. What are the standard synthesis protocols for heptylhydrazine hydrochloride in academic research?

this compound is typically synthesized via diazotization of heptylamine followed by reduction. A methodological approach includes:

Diazotization : React heptylamine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

Reduction : Treat the diazonium salt with sodium sulfite (Na₂SO₃) under alkaline conditions (NaOH) to yield heptylhydrazine.

Acid Precipitation : Neutralize the solution with HCl to precipitate this compound.

Purification : Recrystallize the product using ethanol or methanol to achieve >95% purity.

Key parameters : Maintain strict temperature control during diazotization (prevents decomposition) and monitor pH during neutralization (optimal yield at pH 3–4) .

Q. What precautions are critical when handling this compound in laboratory settings?

this compound requires stringent safety measures due to its reactivity and toxicity:

- Incompatibilities : Avoid contact with strong bases (e.g., NaOH), alkali metals (e.g., Na), and oxidizing agents (e.g., peroxides). Corrosive to copper and nickel alloys .

- Storage : Store in airtight containers at 2–8°C in a well-ventilated area. Monitor for degradation via periodic HPLC analysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods. In case of exposure, rinse skin with 0.1 M HCl (neutralizes residual base) and seek immediate medical attention .

Q. Which analytical methods are recommended for quantifying this compound purity?

Two validated methods are widely used:

HPLC-UV :

- Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).

- Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).

- Detection: UV at 254 nm.

- Sample preparation: Dissolve in 0.1 M HCl (1 mg/mL) and filter (0.22 µm) .

Colorimetric Assay :

- Reagent: Phosphomolybdic acid (PMA) in 0.1 M HCl.

- Protocol: Mix sample with PMA, incubate at 25°C for 10 min, and measure absorbance at 540 nm. Calibrate using a standard curve (R² > 0.99) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound synthesis yields?

Yield optimization requires systematic parameter adjustments:

- Temperature : Lower diazotization temperatures (0–2°C) reduce side-product formation (e.g., nitroso derivatives).

- Reductant selection : Compare sodium sulfite (standard) vs. stannous chloride (SnCl₂; faster reduction but requires acidic pH).

- Stoichiometry : Use a 1:1.2 molar ratio of heptylamine to NaNO₂ to ensure complete diazotization.

- Post-reaction analysis : Monitor by TLC (silica gel, chloroform/methanol 9:1) to detect unreacted starting materials .

Q. What strategies address contradictions in spectroscopic data during this compound characterization?

Discrepancies in NMR or mass spectrometry (MS) data often arise from impurities or solvent interactions:

Q. How can researchers mitigate by-product formation during this compound synthesis?

Common by-products include hydrazo compounds and oxidized derivatives. Mitigation strategies:

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation.

- Additive screening : Introduce chelating agents (e.g., EDTA) to sequester trace metal catalysts.

- Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

Q. What advanced techniques are suitable for studying this compound’s stability under varying pH conditions?

- Forced Degradation Studies :

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Q. How should researchers design experiments to assess this compound’s reactivity with carbonyl compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.